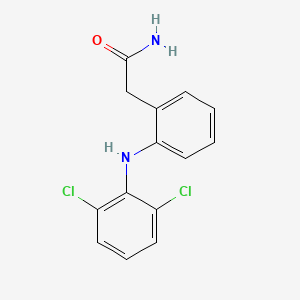
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of two chlorine atoms attached to the aniline ring, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide typically involves the reaction of 2,6-dichloroaniline with phenylacetic acid derivatives. The process begins with the formation of an amide bond between the aniline and the acetic acid derivative. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent recovery and recycling are also implemented to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its anti-inflammatory and analgesic properties, similar to diclofenac.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparación Con Compuestos Similares
Similar Compounds
Diclofenac: 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetic acid.
Aceclofenac: 2-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxyacetic acid.
Uniqueness
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Compared to diclofenac and aceclofenac, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
Propiedades
Número CAS |
21789-10-6 |
|---|---|
Fórmula molecular |
C14H12Cl2N2O |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
2-[2-(2,6-dichloroanilino)phenyl]acetamide |
InChI |
InChI=1S/C14H12Cl2N2O/c15-10-5-3-6-11(16)14(10)18-12-7-2-1-4-9(12)8-13(17)19/h1-7,18H,8H2,(H2,17,19) |
Clave InChI |
RCWUQXWELSVCCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)N)NC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylbenzo[d]oxazole-5-carboxamide](/img/structure/B8721935.png)

![4-[(Benzylamino)methyl]benzonitrile](/img/structure/B8721944.png)

![Prop-2-en-1-yl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8721967.png)









